O,2,3-trimethyltyrosine
Description
O,2,3-Trimethyltyrosine is a methylated derivative of the canonical amino acid L-tyrosine. Its structure features three methyl groups: one at the hydroxyl oxygen (O-methylation) and two at the 2 and 3 positions on the aromatic benzene ring (ortho to the hydroxyl group). This modification significantly alters its physicochemical properties compared to unmodified tyrosine. The molecular formula is C₁₂H₁₇NO₃, with a molecular weight of ~223.27 g/mol (calculated).
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-amino-3-(4-methoxy-2,3-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-7-8(2)11(16-3)5-4-9(7)6-10(13)12(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15) |
InChI Key |
XOXKSLGPWZNSBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)CC(C(=O)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between O,2,3-trimethyltyrosine and related compounds:
Key Observations:
This may enhance membrane permeability but reduce solubility in aqueous environments .
Molecular Weight and Functional Groups :
Biochemical and Pharmacological Implications
- Metabolic Stability: Methylated tyrosine derivatives like this compound are hypothesized to exhibit prolonged half-lives due to reduced recognition by metabolic enzymes.
- Receptor Interactions : The ortho-methyl groups may sterically hinder interactions with tyrosine kinase receptors or decarboxylase enzymes, altering downstream signaling compared to L-tyrosine .
- Toxicology: Neither this compound nor 3-Methyl-L-tyrosine have well-characterized toxicological profiles, underscoring a critical research gap .
Research Findings and Data Gaps
- Ecotoxicology: No data exist on environmental persistence or toxicity, necessitating caution in industrial or biomedical use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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